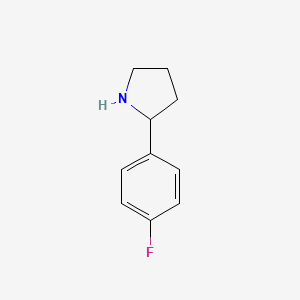

2-(4-Fluorophenyl)pyrrolidine

説明

Significance of Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in the design of new drugs. nih.govresearchgate.net Its prevalence is highlighted by its presence in numerous FDA-approved medications. nih.gov The significance of the pyrrolidine scaffold can be attributed to several key features:

Three-Dimensionality: As a saturated ring system, pyrrolidine provides a non-planar, three-dimensional structure. researchgate.netdntb.gov.ua This allows for a more comprehensive exploration of the pharmacophore space compared to flat, two-dimensional aromatic rings. nih.gov

Stereochemistry: The pyrrolidine ring contains chiral centers, which are crucial for the stereochemistry of a molecule. nih.govresearchgate.net The spatial arrangement of substituents can significantly influence a drug candidate's biological profile due to different binding interactions with proteins. researchgate.netdntb.gov.ua

Physicochemical Properties: The pyrrolidine moiety possesses distinct physicochemical properties, including hydrophilicity, basicity, and structural rigidity, which can be fine-tuned through chemical modifications. tandfonline.combohrium.com These properties play a vital role in a drug's efficacy, bioavailability, and target specificity. tandfonline.com

Versatility: The pyrrolidine scaffold is a versatile building block found in a wide array of biologically active molecules, including natural alkaloids and synthetic compounds with diverse pharmacological activities. tandfonline.com These activities range from anticancer and antidiabetic to antiviral and anti-inflammatory properties. tandfonline.com

Rationale for Fluorine Incorporation in Bioactive Molecules

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their therapeutic potential. researchgate.netmdpi.com Approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.org The rationale for incorporating fluorine is based on its ability to modulate several key properties of a molecule:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making organofluorine compounds generally very stable. wikipedia.org This stability can delay the metabolism of a drug, prolonging its therapeutic effect. researchgate.netwikipedia.org

Lipophilicity and Bioavailability: The addition of fluorine can increase a molecule's lipophilicity, which is its ability to dissolve in fats. wikipedia.orgbenthamscience.com This enhanced lipophilicity often leads to improved cell membrane penetration and, consequently, increased bioavailability. wikipedia.org

Binding Affinity: Fluorine's small size means it rarely causes steric hindrance. benthamscience.com Its electronic properties allow it to participate in electrostatic and hydrogen-bond interactions, which can significantly affect the drug-receptor binding and increase the drug's activity. benthamscience.comnih.gov

Conformational Control: Fluorine can play a crucial role in stabilizing the bioactive conformations of molecules, influencing how they bind to their targets. nih.gov

Overview of Academic Research Trajectories for 2-(4-Fluorophenyl)pyrrolidine and its Derivatives

Academic research on this compound and its derivatives has explored a variety of potential therapeutic applications, leveraging the combined benefits of the pyrrolidine scaffold and fluorine substitution.

One area of investigation involves the synthesis of novel derivatives and the evaluation of their biological activities. For instance, researchers have synthesized N-(4-Fluorophenyl)-2-(6-hydroxybenzo[d] researchgate.netCurrent time information in Bangalore, IN.dioxol-5-yl)pyrrolidine-1-carboxamide and tested its anti-cancer properties. mdpi.com Another study focused on the synthesis of 2-(4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one as a potential acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. tandfonline.com

Furthermore, derivatives of this compound have been investigated for their antifungal properties. A study on tetrazole derivatives bearing a pyrrolidine scaffold identified 5-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole as a compound with low toxicity. nih.gov The synthesis of pyrrolidine-2,3-dione (B1313883) derivatives by reacting methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with other molecules has also been a subject of research. researchgate.net

The compound and its analogues are also utilized as research chemicals to study their effects on the central nervous system. For example, 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine, a structural analogue, has been investigated for its dissociative effects as an NMDA receptor antagonist. sci-hub.seljmu.ac.uk

The versatility of the this compound scaffold is further demonstrated by its use in the synthesis of various heterocyclic compounds, such as thiazole-based pyrrolidine derivatives with potential antibacterial and cytotoxic activities. biointerfaceresearch.com These diverse research avenues underscore the significant academic interest in this compound and its potential to contribute to the development of new therapeutic agents.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCXMSDSTZZWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397587 | |

| Record name | 2-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72216-06-9 | |

| Record name | 2-(4-Fluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72216-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for the 2-(4-Fluorophenyl)pyrrolidine Core

The construction of the this compound scaffold can be accomplished through several established routes, including multi-step sequences and strategies involving nucleophilic substitution and cyclization reactions.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a versatile platform for the construction of the this compound core from readily available starting materials. These synthetic sequences often involve a series of reactions to build the pyrrolidine (B122466) ring and introduce the 4-fluorophenyl substituent. While specific multi-step syntheses for this compound are not extensively detailed in the provided search results, the general principles of pyrrolidine synthesis can be applied. Such approaches may involve the formation of a linear precursor containing the necessary carbon and nitrogen atoms, followed by a cyclization step to form the five-membered ring.

Nucleophilic Substitution and Cyclization Strategies

A key strategy in the synthesis of 2-arylpyrrolidines, including the 4-fluoro derivative, involves nucleophilic substitution followed by a cyclization event. One notable method is the transaminase-triggered cyclization of ω-chloro-ketones. This biocatalytic approach utilizes a transaminase to asymmetrically convert a ketone to a chiral amine, which then undergoes spontaneous intramolecular cyclization to yield the desired 2-substituted pyrrolidine. For instance, the synthesis of 2-arylpyrrolidines, including derivatives with electron-withdrawing groups like fluoride, has been demonstrated with excellent enantioselectivity (≥95% ee) nih.gov.

Another general approach involves the reductive amination of a 1,4-dicarbonyl compound or its equivalent. This process typically begins with the condensation of a primary amine or ammonia (B1221849) with a compound containing two carbonyl groups separated by a four-carbon chain, followed by reduction of the resulting imine or enamine to form the pyrrolidine ring. While a direct example for 4-(4-fluorophenyl)-4-oxobutanal (B13146112) is not provided, this well-established method is a plausible route to this compound.

Intramolecular cyclization of N-substituted 4-(4-fluorophenyl)butan-1-amine (B123257) derivatives also represents a viable synthetic pathway. In this strategy, a suitable leaving group is installed at the 4-position of the butane (B89635) chain, and subsequent intramolecular nucleophilic attack by the nitrogen atom closes the ring to form the pyrrolidine.

Asymmetric Synthesis of Enantiomerically Pure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry, making the asymmetric synthesis of enantiomerically pure compounds like this compound a critical area of research.

Enantiomeric Resolution Techniques

When an asymmetric synthesis is not employed, a racemic mixture of this compound can be separated into its individual enantiomers through a process called chiral resolution. A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. For example, the classical resolution of a 2-arylpyrrolidine has been achieved using tartaric acid as the resolving agent acs.org. The less soluble diastereomeric salt crystallizes out of the solution, allowing for the separation of the enantiomers. After separation, the pure enantiomer can be recovered by treating the diastereomeric salt with a base to remove the resolving agent.

Another technique for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation nih.govmdpi.commdpi.comresearchgate.net. Various types of CSPs are available, including those based on polysaccharides like cellulose (B213188) and amylose (B160209), which have been successfully used for the resolution of a wide range of chiral compounds.

Derivatization Strategies of this compound

The this compound core can be further modified through derivatization to explore structure-activity relationships and develop new compounds with desired properties. A study on dipeptidyl peptidase-4 (DPP-4) inhibitors involved the synthesis of a series of pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives nih.gov. This indicates that the pyrrolidine nitrogen and other positions on the ring can be functionalized. For instance, the synthesis of a spiro[indole-3,3'-pyrrolizine] derivative involved the reaction of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one with isatin (B1672199) and L-proline, showcasing a multicomponent reaction where the pyrrolidine ring of proline is incorporated into a more complex structure mdpi.com. While this example uses proline as the starting material, it demonstrates the potential for derivatization at the nitrogen and other positions of a pre-formed pyrrolidine ring.

Common derivatization reactions for secondary amines like this compound include N-alkylation, N-acylation, and N-arylation to introduce various substituents on the nitrogen atom. The carbon backbone of the pyrrolidine ring can also be functionalized, although this may require more complex synthetic strategies.

Functionalization of the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a prime site for chemical modification. As a nucleophilic center, the nitrogen atom readily participates in a variety of chemical reactions, allowing for the introduction of diverse substituents. This functionalization is a key strategy for altering the molecule's polarity, basicity, and steric profile. nih.gov In fact, the nitrogen atom of the pyrrolidine scaffold is a privileged position for substitutions, with a significant percentage of FDA-approved drugs containing this moiety being substituted at the N-1 position. nih.gov

Common N-functionalization reactions include:

N-Alkylation: Introduction of alkyl groups to modulate lipophilicity and steric bulk.

N-Arylation: Attachment of aryl or heteroaryl rings, often to introduce additional binding interactions with biological targets.

N-Acylation: Formation of amides, which can act as hydrogen bond donors or acceptors and influence the compound's electronic properties.

N-Sulfonylation: Introduction of sulfonyl groups to create sulfonamides, a common functional group in medicinal chemistry known for its ability to engage in strong hydrogen bonding.

Modifications of the Phenyl Ring and Fluorine Substitution Patterns

The 4-fluorophenyl group is another key area for synthetic modification. The fluorine atom at the para-position significantly influences the electronic properties of the phenyl ring through its strong electron-withdrawing inductive effect. This substitution can enhance metabolic stability by blocking a potential site of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions. chemimpex.com

Research in this area often explores:

Positional Isomers of Fluorine: Synthesizing analogs with the fluorine atom at the ortho- or meta-positions to investigate how its location affects conformational preferences and biological activity.

Introduction of Additional Substituents: Adding other functional groups (e.g., methyl, methoxy (B1213986), cyano) to the fluorophenyl ring to further probe the structure-activity relationship (SAR). These modifications can alter the electronic landscape and steric profile of the aryl moiety.

Replacement of the Phenyl Ring: In some cases, the entire phenyl ring may be replaced with other aromatic or heteroaromatic systems to explore different binding modes or improve physicochemical properties. uu.nlmdpi.com

These modifications allow for a systematic exploration of the chemical space around the 2-arylpyrrolidine core, providing valuable insights for the rational design of molecules with optimized properties. nih.gov

Introduction of Additional Functional Groups for Enhanced Bioactivity

To enhance biological activity, additional functional groups can be strategically introduced onto either the pyrrolidine ring or the phenyl group. This approach aims to create new points of interaction with a biological target, improve selectivity, or enhance pharmacokinetic properties. For example, pyrrolidine-functionalized nucleoside analogs have been prepared to act as potential antiviral or anticancer agents. umn.edu

The introduction of polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) can increase water solubility and provide sites for hydrogen bonding. These groups can be installed at various positions on the pyrrolidine ring, often with high stereocontrol, to optimize their spatial orientation for target engagement. The synthesis of functionalized 2-arylpyrrolidines can be achieved through methods that tolerate a number of functional groups on the starting materials. nih.gov

Advanced Synthetic Techniques and Catalysis in Pyrrolidine Chemistry

Modern synthetic chemistry offers powerful tools for the efficient and stereoselective synthesis of complex molecules like this compound and its derivatives. Catalysis, in particular, plays a central role in achieving high yields and selectivities under mild reaction conditions.

Metal-Catalyzed Coupling Reactions for Pyrrolidine Derivatives

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of C-C and C-N bonds, which are fundamental to the synthesis and functionalization of the 2-arylpyrrolidine scaffold. dntb.gov.ua These reactions provide robust methods for constructing the core structure and for its subsequent derivatization.

One notable example is the copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates to produce 2-arylpyrrolidines. nih.gov This method is effective for a range of substituted styrenes, including those with functional groups. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Cu(1,10-phenanthroline)₂ / MnO₂ | 4-Fluorostyrene + N-protected β-aminoethyltrifluoroborate | This compound | Mild reaction conditions, good functional group tolerance. nih.gov |

| Pd(PPh₃)₄ / NaOᵗBu | 2-Borylpyrrole + p-Iodofluorobenzene | 2-(4-Fluorophenyl)pyrrole | One-pot sequential cyclization/Suzuki coupling. nih.gov |

| Copper Catalyst | N-aryl γ-lactam + Diazo reagent | Functionalized Pyrrolidine | Forms α-pseudoquaternary centers. dntb.gov.ua |

This table provides illustrative examples of metal-catalyzed reactions relevant to the synthesis of 2-aryl nitrogen heterocycles.

Other important metal-catalyzed reactions include the Suzuki, Heck, and Buchwald-Hartwig couplings, which are widely used to attach the aryl group to the pyrrolidine ring or to further functionalize the aryl moiety.

Organocatalytic Approaches in Pyrrolidine Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for the asymmetric synthesis of chiral pyrrolidines. beilstein-journals.org These methods avoid the use of potentially toxic or expensive metals and often provide high levels of enantioselectivity. The pyrrolidine motif itself is a privileged structure in many organocatalysts, such as proline and its derivatives. beilstein-journals.org

A common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. This reaction can be catalyzed by chiral Brønsted acids or bases to produce highly substituted pyrrolidines with excellent stereocontrol. For example, N-Boc-glycine has been shown to effectively catalyze the 1,3-dipolar cycloaddition of maleic anhydride (B1165640) to N-benzylidene α-amino acid esters, leading to the formation of complex pyrrolidine structures. researchgate.net The development of enantiopure fluorinated molecules has also been advanced through organocascade fluorination reactions. rutgers.edu

Intramolecular Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring itself is often accomplished through intramolecular cyclization reactions. These reactions involve the formation of a C-N or C-C bond in a linear precursor to close the five-membered ring. This strategy offers a high degree of control over the substitution pattern of the final product.

Common intramolecular cyclization strategies include:

Reductive Amination: The cyclization of a γ-amino ketone or aldehyde, where the initial imine or enamine intermediate is reduced in situ to form the pyrrolidine ring.

Nucleophilic Substitution: The displacement of a leaving group on a carbon chain by a nitrogen nucleophile. For example, the cyclization of a 4-halo-1-amine derivative.

Metal- or Acid-Catalyzed Cyclizations: Various catalysts can promote the cyclization of unsaturated amines or other suitable precursors to form 2-arylpyrrolidines. nih.gov

These cyclization reactions are fundamental to building the core pyrrolidine structure, which can then be further elaborated using the functionalization techniques described previously.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity of 2-(4-Fluorophenyl)pyrrolidine Analogs

Research into this compound analogs has revealed several key structural features that are crucial for their biological activity, particularly as inhibitors of monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters play a vital role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating various neurological and psychiatric disorders. uno.edu

The fundamental scaffold, consisting of the pyrrolidine (B122466) ring and the 2-position phenyl group, is a primary determinant of activity. The nitrogen atom of the pyrrolidine ring is a critical feature, often acting as a protonatable center that interacts with acidic residues in the binding sites of target proteins. Modifications to this nitrogen, such as alkylation or incorporation into larger ring systems, can significantly impact potency and selectivity.

The nature and substitution pattern of the aromatic ring at the 2-position of the pyrrolidine are also of paramount importance. The presence of a halogen, such as fluorine, at the para-position of the phenyl ring is a common feature in many active compounds. This substitution can influence the electronic properties of the ring and its interactions with the target protein.

Furthermore, the stereochemistry of the pyrrolidine ring is a critical factor. The spatial orientation of the phenyl group and any substituents on the pyrrolidine ring can lead to significant differences in biological activity between stereoisomers. This highlights the importance of a well-defined three-dimensional arrangement of chemical features for effective binding to the target.

A series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, which share structural similarities with this compound, have been studied as DAT inhibitors. The data from these studies can provide valuable insights into the SAR of related compounds.

| Compound | DAT | SERT | NET |

|---|---|---|---|

| Analog 1 | 14 | >10000 | 2300 |

| Analog 2 | 25 | >10000 | 1800 |

| Analog 3 | 38 | >10000 | 2500 |

Impact of Fluorine Position and Substitution on Pharmacological Profile

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. mdpi.comu-tokyo.ac.jp In the context of this compound, the fluorine atom at the 4-position of the phenyl ring has a profound impact on the pharmacological profile.

The high electronegativity of fluorine can alter the electron distribution of the phenyl ring, influencing its ability to participate in π-π stacking or cation-π interactions with the target protein. This can lead to enhanced binding affinity. Furthermore, the C-F bond is highly stable and can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound. uno.edu

The position of the fluorine atom is critical. Substitution at the para-position, as in this compound, is often found to be optimal for activity at certain targets. Studies on related fluorinated benzenesulfonamides have shown that the substitution pattern significantly affects their biological activity. researchgate.net While direct SAR data for positional isomers of fluorine on the phenyl ring of 2-phenylpyrrolidine (B85683) is limited in the public domain, it is a common practice in medicinal chemistry to synthesize and test ortho- and meta-isomers to explore the optimal substitution pattern.

The substitution of hydrogen with fluorine can also have a significant effect on the conformational preferences of the molecule. This can be attributed to stereoelectronic effects, where the presence of the electronegative fluorine atom influences the geometry of the molecule, potentially pre-organizing it into a bioactive conformation for binding to its target. nih.gov

Rational Design of this compound Derivatives

The rational design of derivatives of this compound aims to optimize its potency, selectivity, and pharmacokinetic properties. This process often involves a combination of traditional medicinal chemistry strategies and modern computational approaches. nda-sibille.camq.edu.auresearchgate.net

Scaffold hopping and bioisosteric replacement are powerful techniques used to explore new chemical space while retaining the key pharmacophoric features required for biological activity. nih.gov In the context of this compound, scaffold hopping could involve replacing the pyrrolidine ring with other heterocyclic systems, such as piperidine (B6355638) or azetidine, to modulate basicity and lipophilicity.

Bioisosteric replacement focuses on substituting specific functional groups with others that have similar physical or chemical properties. For the this compound scaffold, the 4-fluorophenyl group could be replaced with other bioisosteres to fine-tune electronic and steric properties.

| Original Group | Bioisosteric Replacement | Rationale |

|---|---|---|

| Phenyl | Pyridyl | Introduce hydrogen bond acceptor, alter polarity |

| Phenyl | Thienyl | Modify size and electronic properties |

| Phenyl | Cyclohexyl | Remove aromaticity, increase sp3 character |

Understanding the three-dimensional (3D) structure of a molecule and its preferred conformations is crucial for rational drug design. Conformational analysis of this compound and its analogs helps to identify the low-energy conformations that are likely to be biologically active. The pyrrolidine ring is not planar and can adopt various puckered conformations, which influences the spatial orientation of the 4-fluorophenyl group. nih.gov The presence of the fluorine atom can further influence these conformational preferences. nih.govnih.gov

A 3D pharmacophore model represents the essential spatial arrangement of functional groups required for binding to a specific target. For this compound analogs targeting monoamine transporters, a typical pharmacophore model would include features such as a protonatable amine, an aromatic ring, and potentially a halogen-binding site. nih.govnih.govtbzmed.ac.irmdpi.com Exploring the 3D pharmacophore space allows for the design of novel molecules that fit the model and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgpharmacophorejournal.com For this compound derivatives, QSAR models can be developed to predict their inhibitory potency at specific targets, such as the dopamine transporter. nih.gov

These models are built using a training set of compounds with known biological activities and a set of calculated molecular descriptors. These descriptors can encode various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. Once a statistically robust QSAR model is developed, it can be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates.

A hypothetical QSAR equation for a series of 2-arylpyrrolidine analogs might look like:

pIC50 = c0 + c1logP + c2σ + c3*Es

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

σ is the Hammett electronic parameter of the substituent on the phenyl ring.

Es is the Taft steric parameter of the substituent.

c0, c1, c2, and c3 are coefficients determined by regression analysis.

Such models can provide valuable insights into the physicochemical properties that are most important for the biological activity of this compound derivatives and guide the design of more potent analogs.

Biological Activity and Pharmacological Evaluation

Neuropharmacological Investigations of 2-(4-Fluorophenyl)pyrrolidine Derivatives

Derivatives of this compound have been shown to interact with multiple targets within the central nervous system, influencing neurotransmitter systems and exhibiting potential neuroprotective effects. These compounds are recognized as valuable building blocks in the synthesis of molecules for neuropharmacology. chemimpex.comcymitquimica.com

The this compound structure is a key component in research focused on neurotransmitter systems. chemimpex.com The fluorinated aromatic moiety can enhance metabolic stability and bioavailability, making these derivatives attractive for neurological drug discovery. chemimpex.com Pyrrolidone derivatives, which are structurally related, have been investigated for their nootropic and neuroprotective effects. uran.ua For instance, certain novel PPAR-γ agonists containing a related phenylacetamide structure have demonstrated neuroprotective effects by reducing neuroinflammation and oxidative stress in cellular models of Alzheimer's disease. nih.gov These compounds were found to decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as reactive oxygen species (ROS). nih.gov

Table 1: Neuroprotective Effects of a Phenylacetamide Derivative (Compound 4j)

| Biomarker | Reduction in Expression (at 10 µM) |

|---|---|

| TNF-α | 19.75% |

| IL-6 | 26.69% |

| IL-1β | 26.02% |

| ROS | 38.78% |

Data sourced from a study on Aβ-induced SH-SY5Y neuroblastoma cells. nih.gov

Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of the inhibitory neurotransmitter GABA, a mechanism targeted by sedative and anxiolytic drugs. wikipedia.orgnih.gov Research has identified derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole as mimics of the steroelectronic properties of known GABA-A receptor ligands. nih.gov A specific analog that incorporates a pyrrolidine (B122466) ring in its amide tail was found to organize the allosteric recognition site at the α1/γ2 interface of the GABA-A receptor in a manner similar to zolpidem, forming key hydrogen bonds with His102 and Ser206. nih.gov This interaction conferred a reasonable binding affinity (pKi = 5.53), highlighting the role of the pyrrolidine moiety in the molecular recognition with the GABA-A receptor. nih.gov

Metabotropic glutamate (B1630785) receptors (mGluRs) are involved in modulating synaptic transmission and neuronal excitability. nih.gov Positive allosteric modulators of these receptors can potentiate the response to glutamate. nih.gov A specific derivative, (S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine, has been identified as a selective positive allosteric modulator of the mGluR1 subtype. nih.gov Additionally, other structurally diverse compounds have been reported as potentiators of the mGlu5 receptor, demonstrating the therapeutic potential of targeting this receptor family for psychiatric disorders. nih.gov

Monoamine oxidase B (MAO-B) inhibitors are utilized in the treatment of Parkinson's disease to reduce the metabolism of dopamine (B1211576). nih.govnih.gov A series of novel ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives have been designed and evaluated as potent MAO-B inhibitors. nih.gov One of the most potent compounds identified was (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide (C14), which exhibited an IC50 value of 0.037 μM for MAO-B. nih.gov This compound also showed significantly improved pharmacokinetic properties in animal models compared to existing drugs like safinamide. nih.gov

Further studies on chiral fluorinated pyrrolidine derivatives revealed another potent and selective MAO-B inhibitor, compound D5, with an IC50 of 0.019 μM and a high selectivity index over MAO-A. nih.gov This potency was attributed to enhanced hydrophobic interactions within the enzyme's active site. nih.gov

Table 2: MAO-B Inhibitory Activity of Pyrrolidine Derivatives

| Compound | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|

| C14 | 0.037 | Not specified |

| D5 | 0.019 | 2440 |

| Safinamide (Reference) | 0.163 | 172 |

Data from in vitro biological evaluations. nih.govnih.gov

The dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET) are key regulators of monoaminergic neurotransmission. researchgate.netnih.gov Pyrrolidine-containing synthetic cathinones have been shown to be potent inhibitors of both DAT and NET. researchgate.netresearchgate.net The abuse potential of these stimulant drugs is highly correlated with their selectivity for DAT over the serotonin (B10506) transporter (SERT). researchgate.net Studies on α-pyrrolidinopropiophenone (α-PPP) derivatives indicate that they inhibit human DAT and NET in the low micromolar range. researchgate.net The interaction of these compounds with monoamine transporters is a critical area of research, as their potency and selectivity can determine their pharmacological profile. researchgate.netnih.gov

Anticancer and Antitumor Properties of Pyrrolidine Derivativesbohrium.commdpi.comnih.gov

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated significant potential as anticancer agents. bohrium.comnih.govresearchgate.net A wide variety of synthetic pyrrolidine compounds with diverse substitutions have shown considerable activity against numerous cancer cell lines. bohrium.comnih.gov

For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against the A549 human lung adenocarcinoma cell line. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance anticancer activity, reducing cancer cell viability to 28.0% and 29.6%, respectively. mdpi.com

In another study, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and screened for their cytotoxic effects. nih.gov These compounds were particularly effective against the PC3 prostate carcinoma cell line. nih.gov Notably, compounds with a nitro moiety (2a-2c) showed higher cytotoxicity than those with a methoxy (B1213986) moiety (2d-2f). nih.gov Compound 2b was one of the most active against the PC3 cell line, with an IC50 of 52 μM. nih.gov

Additionally, a dispiro indeno pyrrolidine derivative containing a 4-fluorophenyl substituent (compound 49a) exhibited anticancer activity against CCRF-CM cell lines comparable to the standard drug doxorubicin (B1662922), with an IC50 value of 55.79 ± 2.60 μg/mL. nih.gov These findings underscore the versatility of the pyrrolidine scaffold in the design of novel antitumor agents. bohrium.comfrontiersin.orgresearchgate.net

Table 3: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Result |

|---|---|---|---|

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivative with 1,3,4-oxadiazolethione | A549 (Lung) | Cell Viability | Reduced to 28.0% |

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide (Compound 2b) | PC3 (Prostate) | IC50 | 52 µM |

| Dispiro indeno pyrrolidine with 4-fluorophenyl group (Compound 49a) | CCRF-CM (Leukemia) | IC50 | 55.79 ± 2.60 µg/mL |

Data compiled from various in vitro studies. mdpi.comnih.govnih.gov

Antimicrobial Activity Studies

Derivatives of the pyrrolidine scaffold have been investigated for their potential as antimicrobial agents. nih.gov Research has shown that these heterocyclic compounds can exhibit activity against various bacterial and fungal strains. ijcps.org

In one study, a novel thiazole-pyrrolidine derivative, compound (11), was synthesized and evaluated for its antibacterial properties. biointerfaceresearch.com The results indicated selective activity against Gram-positive bacteria. At a concentration of 400 µg, the compound produced significant zones of inhibition against Staphylococcus aureus and Bacillus cereus. However, it showed no activity against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium, which may be attributed to differences in the bacterial cell wall structure. biointerfaceresearch.com

Further research into Schiff base ligands derived from 2-pyrrolidone has also shown promise. A synthesized ligand and its Cadmium(II) complex were tested against a panel of bacteria and fungi. The study found that the metal complex exhibited greater inhibitory activity than the free ligand against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumonia) bacteria, as well as fungal species (C. albicans, A. flavus). journaljmsrr.comamazonaws.com

| Compound | Concentration (µg) | Microorganism | Inhibition Zone (mm) |

|---|---|---|---|

| Compound (11) | 400 | Staphylococcus aureus | 30.53 ± 0.42 |

| Bacillus cereus | 21.70 ± 0.36 | ||

| 160 | Staphylococcus aureus | - | |

| Bacillus cereus | 8.97 ± 0.31 |

Anticonvulsant Activity Assessment of N-Phenyl Pyrrolidine-2-carboxamide (B126068) Derivatives

The carboxamide nucleus is a feature in many compounds with anticonvulsant properties. rroij.com Consequently, a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for their potential as antiepileptic agents using the maximal electroshock (MES) seizure test in mice. rroij.comresearchgate.net

In these studies, substitutions on the phenyl ring were found to be critical for activity. Notably, derivatives with a 4-chlorophenyl or 4-nitrophenyl substituent showed significant protection against MES-induced seizures. researchgate.net One of the most active compounds, designated 3d (N-(4-chlorophenyl)pyrrolidine-2-carboxamide), provided protection against MES seizures at a dose of 30 mg/kg, an activity level comparable to the standard drug phenytoin, without inducing neurotoxicity in the rotorod test. rroij.comresearchgate.net Other related structures, such as N-phenylamino pyrrolidine-2,5-diones and hybrid pyrrolidine-2,5-dione derivatives, have also demonstrated potent, broad-spectrum anticonvulsant effects in both the MES and 6 Hz seizure models. nih.govsemanticscholar.org For instance, one N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (compound 15) showed a median effective dose (ED₅₀) of 69.89 mg/kg in the MES test in rats. nih.gov

| Compound Class | Specific Compound | Seizure Model | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| N-(substituted phenyl) pyrrolidine-2-carboxamide | 3d (4-chlorophenyl) | MES | Active at 30 mg/kg | rroij.comresearchgate.net |

| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | 15 | MES (rats) | 69.89 | nih.gov |

| Hybrid pyrrolidine-2,5-dione | 30 | MES (mice) | 45.6 | semanticscholar.org |

| Hybrid pyrrolidine-2,5-dione | 30 | 6 Hz (32 mA) | 39.5 | semanticscholar.org |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide | 6 | MES (mice) | 68.30 | mdpi.com |

Receptor Binding and Ligand Interaction Studies

The interaction of this compound derivatives with various receptors is a key area of investigation to elucidate their mechanisms of action.

Research into a novel PhenylAcetamide-Pyrrolidine-PyranoPiperazine (PAPPP) scaffold identified these compounds as agonists for the kappa opioid receptor (KOR). nih.gov Structure-activity relationship studies revealed that substitutions on the phenyl acetamide (B32628) portion were critical for binding potency. Specifically, replacing a chloro-substituent with a fluorine atom resulted in a 4- to 8-fold loss in binding affinity for the KOR. nih.gov This highlights the sensitivity of the receptor's binding pocket to the electronic and steric properties of the halogen substituent. In this study, the pyrrolidine nitrogen was predicted to form a key salt bridge interaction with an aspartate residue (Asp138) in the receptor. nih.gov

Other studies have demonstrated the affinity of different pyrrolidine derivatives for other receptors. For example, a series of 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes were found to bind to the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, acting as antagonists. nih.gov Additionally, certain 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have shown potent affinity for the human cannabinoid receptor 1 (hCB₁). ebi.ac.uk

| Compound Scaffold | Target Receptor | Compound Example | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|---|

| PhenylAcetamide-Pyrrolidine-PyranoPiperazine (PAPPP) | Kappa Opioid Receptor (KOR) | Compound 6 | 52 nM | nih.gov |

| 5-arylidene-pyrrolidine-2,3,4-trione 3-oxime | NMDA (Glycine Site) | Compound 13b | Nanomolar range | nih.gov |

| 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide | Cannabinoid Receptor 1 (hCB₁) | Compound 31 | Potent affinity | ebi.ac.uk |

Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that modifies the protein's function. jocpr.com This mechanism offers several advantages in drug design, including the potential for greater selectivity and a reduced risk of side effects compared to orthosteric ligands. jocpr.comnih.gov Allosteric modulators can fine-tune biological pathways rather than simply turning them on or off. jocpr.com

The mechanism involves the propagation of a conformational change from the allosteric site to the functional orthosteric site. cnr.it Studies on G protein-coupled receptors (GPCRs), such as the formyl peptide receptor 2 (FPR2), have shown that different allosteric ligands can induce distinct receptor conformations, leading to biased signaling with different functional outcomes (e.g., pro- versus anti-inflammatory signals). nih.gov While specific studies detailing the allosteric modulation mechanisms of this compound are not prevalent, this mode of action is a plausible mechanism for its derivatives. For example, some anticonvulsant compounds have been shown to act as positive allosteric modulators of GABA-A receptors, binding to a site like the benzodiazepine (B76468) site to enhance the affinity of GABA for its receptor. mdpi.com This demonstrates how heterocyclic compounds can utilize allosteric mechanisms to exert their pharmacological effects.

Enzyme Inhibition Studies

Targeting specific enzymes is a common strategy in drug development. Derivatives of heterocyclic scaffolds like pyrrolidine have been explored for their ability to inhibit key enzymes involved in disease pathology.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of essential cellular components and is a well-established target for antimicrobial and anticancer therapies. rjpbr.comresearchgate.net DHFR inhibitors block the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of purines, pyrimidines, and certain amino acids. mdpi.com

Many DHFR inhibitors are heterocyclic compounds. rjpbr.com Research has focused on nonclassical, lipid-soluble antifolates that can passively diffuse through cell membranes, overcoming certain resistance mechanisms. researchgate.net While many investigated compounds are based on pyrimidine (B1678525) or quinazoline (B50416) scaffolds, the principles of their interaction with the DHFR active site are relevant. mdpi.com Molecular docking studies show that these inhibitors typically form hydrogen bonds with key residues like Glu30 and Phe31 and engage in van der Waals interactions within the active site. mdpi.comresearchgate.net For instance, a series of 2,4-diamino-5-(propargyl-linked)pyrimidine derivatives were developed as potent human DHFR inhibitors, with one compound showing 3500-fold more potency than trimethoprim, a classic bacterial DHFR inhibitor. researchgate.net The enhanced potency was attributed to critical contacts with residues such as Leu22, Phe31, and Phe34. researchgate.net The exploration of pyrrolidine-based structures as novel nonclassical DHFR inhibitors represents a potential avenue for future research.

| Compound Class | Compound Example | DHFR Source | IC₅₀ |

|---|---|---|---|

| 2,3,6-substituted quinazolin-4(3H)-one | Compound 5 | Bovine liver | 0.02 µM |

| 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine | Compound 13 | Recombinant human | 0.59 µM |

| 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine | Compound 14 | Recombinant human | 0.46 µM |

| 2H-pyrido[1,2-a]pyrimidin-2-one | Compound 17 | - | 3.1 µM |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The pyrrolidine scaffold is a key structural feature in a significant class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These compounds often act as proline mimics, fitting into the active site of the DPP-4 enzyme. The inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. By preventing the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), DPP-4 inhibitors enhance insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.

Research into the structure-activity relationships of pyrrolidine-based DPP-4 inhibitors has led to the development of derivatives with enhanced potency and pharmacokinetic profiles. For instance, the introduction of a fluorine atom to the pyrrolidine ring has been shown to improve the inhibitory activity of certain compounds.

In a study focused on the design and synthesis of novel pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives, a number of potent DPP-4 inhibitors were identified. One of the most promising compounds from this series demonstrated significant inhibitory activity. nih.gov While this compound is structurally more complex than this compound, it contains a 4-fluoropyrrolidine moiety, highlighting the potential of this structural element for DPP-4 inhibition.

| Compound | DPP-4 IC50 (µM) |

|---|---|

| Compound 17a (a 4-fluoropyrrolidine-2-carbonitrile derivative) | 0.017 |

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease and other cognitive disorders. The pyrrolidine ring is a structural motif present in some AChE inhibitors.

While direct inhibitory data for this compound on AChE is not extensively documented in publicly available research, related compounds containing both a pyrrolidine and a fluorophenyl group have been investigated for this activity. For example, a study on phthalimide-based compounds identified a derivative with a 4-Fluorophenyl moiety as a moderate inhibitor of acetylcholinesterase. wikipedia.org This particular compound, while not a simple phenylpyrrolidine, suggests that the 4-fluorophenyl group can be a component of molecules with AChE inhibitory potential.

The following table presents the acetylcholinesterase inhibitory activity of this related compound.

| Compound | AChE IC50 (µM) |

|---|---|

| Phthalimide derivative with a 4-Fluorophenyl moiety (Compound 4b) | 16.42 ± 1.07 |

Mechanism of Action Studies

Identification of Molecular Targets and Binding Sites for 2-(4-Fluorophenyl)pyrrolidine

The primary molecular targets of this compound and structurally related compounds are the monoamine transporters (MATs). wikipedia.org These integral plasma-membrane proteins are responsible for the reuptake of key neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and intensity of neurotransmission. nih.govresearchgate.net The main targets in this family are the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). wikipedia.org

Compounds containing a 2-arylpyrrolidine scaffold are well-recognized for their activity as monoamine reuptake inhibitors. The interaction with these transporters is a key determinant of their pharmacological profile. While specific binding affinity values for this compound are not extensively detailed in publicly available literature, the structure-activity relationship (SAR) studies of analogous compounds provide significant insights. For instance, the nature and position of the substituent on the phenyl ring, as well as the chemistry of the pyrrolidine (B122466) ring, are critical for the potency and selectivity of binding to DAT, SERT, and NET.

The general binding trend for this class of compounds indicates that they act as inhibitors at these transporter sites. The potency at each transporter can vary significantly based on small structural modifications. For example, in related series of compounds, the presence and position of a halogen, such as the fluorine atom in this compound, can significantly influence binding affinity and selectivity across the different monoamine transporters.

| Target | General Role | Expected Interaction with this compound |

|---|---|---|

| Dopamine Transporter (DAT) | Reuptake of dopamine from the synaptic cleft | Inhibition of dopamine reuptake |

| Serotonin Transporter (SERT) | Reuptake of serotonin (5-HT) from the synaptic cleft | Inhibition of serotonin reuptake |

| Norepinephrine Transporter (NET) | Reuptake of norepinephrine from the synaptic cleft | Inhibition of norepinephrine reuptake |

Cellular Signaling Pathway Modulation by this compound and its Analogs

By inhibiting monoamine transporters, this compound is presumed to modulate downstream cellular signaling pathways that are sensitive to the synaptic concentrations of dopamine, serotonin, and norepinephrine. The function of MATs themselves is tightly regulated by a variety of intracellular signaling cascades, including those involving protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and Akt (Protein Kinase B). nih.gov These pathways can lead to the phosphorylation of the transporters, which in turn alters their trafficking to and from the cell membrane and their reuptake capacity. nih.gov

When a compound like this compound inhibits monoamine reuptake, it leads to an accumulation of neurotransmitters in the synaptic cleft. This increased availability of neurotransmitters enhances their binding to postsynaptic receptors, which can trigger a cascade of intracellular signaling events. For example, increased dopamine in the synapse would lead to greater activation of postsynaptic dopamine receptors (e.g., D1-like and D2-like receptors), which are G-protein coupled receptors that modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels, thereby influencing downstream targets like Protein Kinase A (PKA) and various transcription factors.

Similarly, elevated serotonin levels would impact signaling through various 5-HT receptors, and increased norepinephrine would affect adrenergic receptor signaling. Therefore, while the compound's primary action is on the transporter, its ultimate pharmacological effects are mediated through the modulation of these complex, interconnected cellular signaling networks that are fundamental to neuronal function.

Insights from Protein Binding Studies

The extent to which a compound binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, availability to target tissues, and clearance. Basic drugs, a class that includes pyrrolidine derivatives, are known to bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG). nih.gov

Receptor Interaction Mechanisms at the Molecular Level

Molecular modeling and studies of related monoamine transporter inhibitors have provided a detailed picture of the likely interaction mechanisms of this compound at its target binding sites. nih.gov The binding of small molecule inhibitors to DAT, SERT, and NET occurs within a central binding pocket located in the transmembrane domain of the transporters. nih.govnih.gov

Several key interactions are thought to stabilize the binding of this compound:

Ionic Interaction: The pyrrolidine nitrogen, which is protonated at physiological pH, is expected to form a crucial salt bridge (an ionic bond) with a highly conserved aspartate residue within the binding site (e.g., Asp79 in the human dopamine transporter). mdpi.com This interaction is a cornerstone for the binding of many monoamine transporter inhibitors and substrates. nih.govmdpi.com

Aromatic and Hydrophobic Interactions: The 4-fluorophenyl ring is positioned to engage in hydrophobic and aromatic (pi-pi stacking) interactions with several aromatic amino acid residues that line the binding pocket, such as tyrosine and phenylalanine. nih.gov These interactions are critical for anchoring the ligand in the binding site and contribute significantly to binding affinity.

Halogen Bonding: The fluorine atom on the phenyl ring may participate in halogen bonding or other dipole-dipole interactions with specific residues in the binding pocket, potentially enhancing binding affinity and influencing selectivity between the different monoamine transporters. nih.gov

Preclinical Research and Therapeutic Potential

In Vitro Pharmacological Profiling of 2-(4-Fluorophenyl)pyrrolidine Derivatives

The in vitro pharmacological assessment of this compound derivatives has revealed their potential to interact with key biological targets implicated in central nervous system (CNS) disorders. A notable example is the investigation of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, which have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor.

In one study, a series of these benzimidazole (B57391) derivatives were synthesized and evaluated for their ability to modulate the α1β2γ2 subtype of the GABA-A receptor. Specific compounds from this series demonstrated the ability to enhance GABA-induced ion currents, confirming their role as PAMs. This allosteric modulation is significant as the α1β2γ2 GABA-A receptor subtype is highly expressed in the basal ganglia, a brain region crucial for motor control. The interaction of these derivatives is believed to occur at the α1/γ2 interface of the receptor. The unique fluorophenyl moiety at the 2-position of the pyrrolidine (B122466) ring is a feature that contributes to the observed activity and metabolic stability of these compounds.

| Compound Type | Target | Activity | Key Findings |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives | GABA-A receptor (α1β2γ2 subtype) | Positive Allosteric Modulator (PAM) | Enhanced GABA-induced ion currents, indicating modulation of the receptor. |

In Vivo Efficacy Studies in Disease Models

The therapeutic potential of this compound derivatives identified through in vitro screening has been further investigated in various animal models of human diseases.

Neurological Disorder Models (e.g., Parkinson's Disease, Epilepsy)

In models of epilepsy, derivatives of this compound have demonstrated significant anticonvulsant effects. A notable example is the compound 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione. In preclinical studies using mouse models, this compound exhibited potent anticonvulsant activity in the maximal electroshock (MES) and the 6 Hz psychomotor seizure tests.

The table below summarizes the in vivo efficacy of this derivative in established epilepsy models.

| Compound Name | Animal Model | Test | Efficacy |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mouse | Maximal Electroshock (MES) | ED₅₀ = 68.30 mg/kg |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mouse | 6 Hz psychomotor seizure (32 mA) | ED₅₀ = 28.20 mg/kg |

Furthermore, the potential of pyrrolidine derivatives in the context of Parkinson's disease has been explored. A study investigating pyrrole-based aryl hydrazones, which can be considered derivatives of the core pyrrolidine structure, identified a compound with neuroprotective effects. Specifically, one such derivative demonstrated the ability to protect against neuronal damage in a rotenone-induced mouse model of Parkinson's disease.

Cancer Models

The application of this compound derivatives has also been extended to the field of oncology. In vitro studies have demonstrated the cytotoxic potential of certain derivatives against various human cancer cell lines. For instance, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their anticancer activity.

The table below presents the in vitro cytotoxicity of selected 2-(4-fluorophenyl)-N-phenylacetamide derivatives against different cancer cell lines, with activity reported as the IC₅₀ (the concentration required to inhibit the growth of 50% of cells).

| Compound | Substitution on N-phenyl ring | PC3 (Prostate Carcinoma) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HL-60 (Promyelocytic Leukemia) IC₅₀ (µM) |

| Derivative 1 | o-nitro | >100 | >100 | >100 |

| Derivative 2 | m-nitro | 52 | >100 | >100 |

| Derivative 3 | p-nitro | 80 | 100 | >100 |

| Derivative 4 | o-methoxy | >100 | >100 | >100 |

| Derivative 5 | m-methoxy | >100 | >100 | >100 |

| Derivative 6 | p-methoxy | >100 | >100 | >100 |

These results indicate that derivatives with a nitro moiety, particularly in the meta position, showed higher cytotoxic effects, especially against the PC3 prostate carcinoma cell line.

Another study on dispiro indeno pyrrolidine derivatives revealed that a compound featuring a 4-fluorophenyl substituent exhibited cytotoxic activity comparable to the standard drug doxorubicin (B1662922) against the CCRF-CEM leukemia cell line, with an IC₅₀ value of 55.79 ± 2.60 µg/mL. nih.gov

Pharmacokinetic (PK) Studies of this compound Analogs

The pharmacokinetic properties of drug candidates are crucial for their development and therapeutic success. Studies on this compound analogs have focused on key parameters such as metabolic stability and blood-brain barrier permeability.

Metabolic Stability Assessment

The inclusion of a fluorine atom in pharmaceutical compounds is a common strategy to enhance metabolic stability. This is attributed to the strength of the carbon-fluorine bond, which is less susceptible to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond.

Studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have confirmed that these compounds possess improved metabolic stability. This characteristic is advantageous for developing CNS-active agents, as it can lead to a longer half-life and more consistent plasma concentrations. Research has also indicated that the fluoropyrrolidine ring itself can be prone to metabolic activation in rat liver microsomes, a factor that needs consideration in drug design. The specific metabolic pathways can involve sequential oxidation and defluorination events.

Blood-Brain Barrier Permeability

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is a critical prerequisite for efficacy. The physicochemical properties of this compound derivatives, including their lipophilicity and molecular size, are important determinants of their BBB permeability.

While specific quantitative data on the BBB permeability of a wide range of this compound derivatives is not extensively available in the public domain, the general structural features of many of these compounds are consistent with those known to favor CNS penetration. In vitro models of the BBB, such as those using immortalized porcine brain microvessel endothelial cells, are valuable tools for assessing the permeability of novel compounds. mdpi.com These models allow for the rapid screening of lead compounds to predict their potential to reach their targets within the brain.

Bioavailability Considerations

The bioavailability of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical factor in determining its potential for clinical success. For compounds centered around the this compound scaffold, preclinical studies aim to characterize these pharmacokinetic properties to predict their behavior in humans. While specific data on the parent this compound is limited in publicly available research, extensive analysis of complex derivatives provides significant insight into the bioavailability considerations for this class of compounds.

A relevant case study is the preclinical evaluation of GNE-A, a potent MET kinase inhibitor that incorporates the 2-(4-fluorophenyl) moiety. nih.gov Pharmacokinetic studies in various animal models, including mice, rats, monkeys, and dogs, revealed variable oral bioavailability, ranging from 11.2% in rats to 88.0% in mice. nih.gov This inter-species variability underscores the importance of conducting studies in multiple models to accurately predict human pharmacokinetics.

Key pharmacokinetic parameters for GNE-A are detailed below, illustrating the typical data gathered during preclinical evaluation. Plasma clearance was found to be low to moderate across species, and the volume of distribution was relatively large, suggesting extensive distribution into tissues. nih.gov The terminal elimination half-life also varied significantly between species, from 1.67 hours in rats to 16.3 hours in dogs. nih.gov

Further considerations include plasma protein binding and the potential for interaction with drug transporters. GNE-A exhibited high plasma protein binding (96.7-99.0%), which can influence its distribution and availability to target tissues. nih.gov Additionally, in vitro studies indicated that it is likely a substrate for the efflux transporters MDR1 (P-glycoprotein) and BCRP, which can impact its absorption and tissue penetration, including access to the central nervous system. nih.gov

| Parameter | Mouse | Rat | Monkey | Dog |

|---|---|---|---|---|

| Oral Bioavailability (%) | 88.0 | 11.2 | 72.4 | 55.8 |

| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 13.9 | 2.44 |

| Volume of Distribution (L/kg) | 2.1 | 4.7 | 9.0 | 3.8 |

| Terminal Half-life (h) | - | 1.67 | - | 16.3 |

Lead Compound Optimization for Drug Development

Lead optimization is an iterative process in drug discovery that aims to refine the chemical structure of a promising lead compound to enhance its therapeutic properties while minimizing undesirable characteristics. patsnap.combiobide.com For lead compounds containing the this compound scaffold, optimization efforts focus on improving potency, selectivity, and pharmacokinetic (ADMET) properties. danaher.com This process relies heavily on understanding the structure-activity relationships (SAR) of the molecule. patsnap.com

SAR studies involve systematically modifying the lead compound's structure and assessing the impact on its biological activity. patsnap.com For pyrrolidine-based compounds, key areas for modification include the pyrrolidine ring itself, the phenyl ring, and the nitrogen atom of the pyrrolidine.

Pyrrolidine Ring Substitution: The basicity and biological activity of the pyrrolidine scaffold can be significantly altered by substituents. nih.gov The nitrogen atom is a common site for substitution, and the nature of the substituent can modulate target binding and physicochemical properties. nih.gov Furthermore, substituents at positions C-3 and C-4 of the pyrrolidine ring can influence the molecule's conformation and interaction with its biological target. SAR studies on pyrrolidine sulfonamides, for instance, revealed that the cis-configuration of substituents at the 3 and 4 positions was preferred over the trans orientation for potent dual agonism of PPARα/γ. nih.gov

Fluorophenyl Group Modification: The fluorophenyl group is a critical component for target interaction in many bioactive molecules. Optimization strategies often explore the effect of the fluorine atom's position (ortho, meta, para) on the phenyl ring. Research on pyrrolidine sulfonamides showed that fluorophenyl substituents at position 3 of the pyrrolidine ring resulted in better in vitro potency compared to an unsubstituted phenyl ring. nih.gov In other chemical series, such as inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen on the phenyl moiety was found to be essential for inhibitory effects. polyu.edu.hk

Scaffold Hopping and Bioisosteric Replacement: In some cases, optimization may involve more significant changes, such as replacing the pyrrolidine ring with another heterocyclic system (scaffold hopping) or substituting the fluorophenyl group with a bioisostere to improve properties like metabolic stability or solubility. danaher.com

The overarching goal is to achieve a balance of properties that make the compound a viable drug candidate. This involves an iterative cycle of designing, synthesizing, and testing new analogues to build a comprehensive understanding of the SAR and identify a candidate with an optimal profile for preclinical development. patsnap.com

| Structural Moiety | Modification Strategy | Observed Impact on Activity/Properties | Example Class |

|---|---|---|---|

| Pyrrolidine Ring | Substitution at N-1 position | Modulates basicity, target binding, and physicochemical properties. nih.gov | General Pyrrolidine Drugs |

| Pyrrolidine Ring | Substitution at C-3 and C-4 positions | Affects ring conformation; stereochemistry (cis vs. trans) can be critical for potency. nih.gov | PPARα/γ Agonists |

| Phenyl Ring | Varying position of fluorine substituent (o, m, p) | Influences binding affinity and electronic properties. nih.gov | Pyrrolidine Sulfonamides |

| Phenyl Ring | Introduction of other halogens (e.g., Chlorine) | Can be essential for maintaining or improving inhibitory effects. polyu.edu.hknih.gov | ENT Inhibitors, Antibacterials |

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as a 2-(4-Fluorophenyl)pyrrolidine derivative, to the active site of a target protein.

Research on various pyrrolidine-based compounds has demonstrated the utility of this approach. For instance, in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes, molecular docking studies were performed on a series of prolyl-fluoropyrrolidine derivatives. nih.gov These simulations revealed that the fluoropyrrolidine moiety consistently occupied the S1 pocket of the enzyme's active site. nih.gov Potent inhibitors in this class, which featured an aryl-substituted piperazine group, were shown to extend into the hydrophobic S2 pocket, forming crucial hydrogen bond interactions with key amino acid residues like Arg125, Tyr547, and Ser630. nih.gov

Similarly, in the search for novel inhibitors of α-glucosidase and α-amylase, docking studies were conducted on pyrrolidine-based pyrazoline compounds, including analogs with a 4-fluorophenyl group. acs.orgacs.org These simulations successfully predicted the binding modes of the most active compounds, showing strong agreement with experimental inhibition data and highlighting specific interactions within the enzyme active sites. nih.gov Other studies have used docking to explore the interactions of spiro[pyrrolidine-oxindole] derivatives with the MDM2 protein, a key target in cancer therapy, identifying critical residues for ligand-protein binding. scispace.com

These examples underscore how molecular docking can elucidate the structural basis for the activity of this compound-containing molecules, guiding the rational design of analogs with improved potency and selectivity.

| Target Enzyme | Pyrrolidine (B122466) Derivative Class | Key Interacting Residues | Predicted Binding Affinity/Score |

| Dipeptidyl Peptidase IV (DPP-IV) | Prolyl-fluoropyrrolidine derivatives | Arg125, Tyr547, Ser630, Arg358 | IC50 = 0.43 µM (for most potent compound) |

| α-Glucosidase | Pyrrolidine-based pyrazolines | Not specified | Good correlation with in vitro IC50 values |

| Murine double minute 2 (MDM2) | Spiro[pyrrolidine-oxindoles] | Not specified | Binding energy of -8.8 kcal/mol (for lead) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of ligands and proteins over time and to calculate the energetics of their binding more accurately than with static docking. nih.govnih.gov These simulations are crucial for assessing the stability of a ligand-protein complex and understanding the subtle conformational adjustments that govern binding affinity.

For pyrrolidine-based molecules, MD simulations have been instrumental in validating docking results and providing deeper insights. In the study of pyrazoline-pyrrolidine hybrids as α-glucosidase inhibitors, MD simulations were performed to analyze the structural properties and binding mechanisms of the most promising compounds. acs.org These simulations can confirm the stability of the key interactions identified in docking and reveal the flexibility of the ligand within the active site, which can be critical for its inhibitory activity. acs.org

The conformational behavior of the pyrrolidine ring itself is a key factor in its utility as a drug scaffold. nih.govnih.gov The ring is not planar and undergoes a "pseudorotation" between different puckered conformations (e.g., Cγ-exo and Cγ-endo). researchgate.net The introduction of a fluorine atom, as in this compound, can significantly influence this conformational preference due to stereoelectronic effects. This conformational bias can, in turn, affect how the molecule presents its other functional groups to a target protein, thereby influencing binding and activity. Conformational analysis using computational methods, often coupled with experimental techniques like NMR, is vital for understanding these structural nuances and their impact on biological function. researchgate.netresearchgate.net

ADME Prediction and Pharmacokinetic Modeling

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. mdpi.com The incorporation of fluorine into drug candidates, a common strategy in medicinal chemistry, can significantly alter ADME properties such as metabolic stability, lipophilicity, and bioavailability. nih.govresearchgate.netnih.gov

Computational tools can predict a range of ADME parameters for compounds like this compound. For example, in silico studies on pyrrolizidine alkaloids predicted properties based on Lipinski's rule of five, Caco-2 permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes. mdpi.com Similarly, ADMET prediction for N-(4-fluorophenylcarbamothioyl) benzamide derivatives was used to assess their potential as drug candidates, evaluating pharmacokinetic properties and toxicity profiles. jonuns.com

For fluorinated pyrrolidine derivatives, key predicted properties often include:

Lipophilicity (LogP): The fluorine atom generally increases lipophilicity, which can enhance membrane permeability. nih.govnih.gov

Metabolic Stability: Fluorination at a metabolically vulnerable site can block oxidation by cytochrome P450 enzymes, increasing the drug's half-life.

pKa: The high electronegativity of fluorine can lower the pKa of nearby basic groups, such as the pyrrolidine nitrogen, affecting solubility and receptor interaction. researchgate.net

Oral Bioavailability: Good intestinal absorption and metabolic stability contribute to higher oral bioavailability.

The table below shows a representative set of in silico ADME predictions for a hypothetical this compound analog, based on typical values for similar structures found in computational studies. mdpi.comnih.gov

| ADME Property | Predicted Outcome | Implication |

| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability |

| Intestinal Absorption (Human) | High | Likely well-absorbed from the GI tract |

| Blood-Brain Barrier (BBB) Penetration | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| AMES Toxicity | No | Unlikely to be mutagenic |

| Hepatotoxicity | No | Lower risk of liver damage |

De Novo Drug Design Approaches for Pyrrolidine-Based Therapeutics

De novo drug design involves the computational creation of novel molecular structures with a desired biological activity. The pyrrolidine scaffold is an excellent starting point for such approaches due to its proven success in approved drugs, its favorable physicochemical properties, and its structural versatility. nih.govfrontiersin.org

Computational strategies often begin by identifying a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. Once a pharmacophore is defined, fragments like this compound can be used as building blocks. Structure-based design utilizes the 3D structure of the target protein to design ligands that fit perfectly into the binding site.

An example of this approach is the development of inhibitors based on a known scaffold. Researchers can start with a basic pyrrolidine core and computationally "grow" different substituents or link it to other fragments to optimize interactions with a target. For instance, quantitative structure-activity relationship (QSAR) models for pyrrolidine derivatives have been developed to identify the key structural features that modulate activity against targets like DPP-IV. nih.gov Such models can then guide the design of new compounds with enhanced potency. The combination of a spirooxindole and a pyrrolidine ring to create dual inhibitors of GPX4 and MDM2 is another example of how scaffolds can be merged based on computational insights to generate novel therapeutics. scispace.com The this compound moiety, combining the 3D nature of the pyrrolidine ring with the specific electronic and binding properties of the fluorophenyl group, represents a valuable fragment for these de novo design and lead optimization strategies. scispace.com

Analytical Methodologies for Research

Chromatographic Separation Techniques for Compound Purity and Analysis in Research Settings

Chromatographic methods are fundamental for assessing the purity of 2-(4-Fluorophenyl)pyrrolidine and its analogues, as well as for separating complex mixtures for further analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques.